1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with a nucleophile.
Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the urea moiety may play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can be compared with other urea derivatives and oxadiazole-containing compounds.
- Examples include 1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiourea and 1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-2-4-12(5-3-11)16-21-15(24-22-16)10-19-17(23)20-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRWDBCCFHLEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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